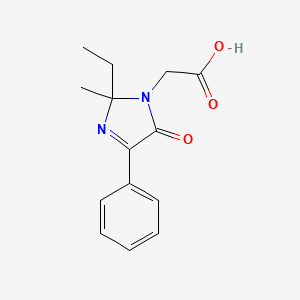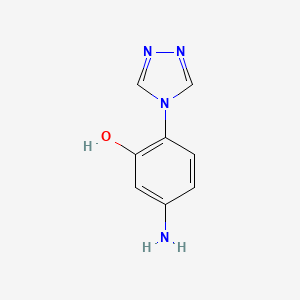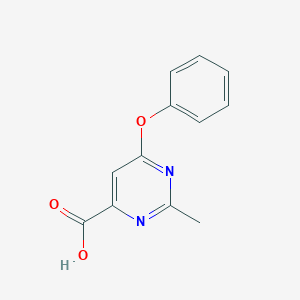
2-Methyl-6-phenoxypyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique est un composé organique de formule moléculaire C12H10N2O3 et d'une masse moléculaire de 230,22 g/mol . Ce composé est un dérivé de la pyrimidine, un composé organique aromatique hétérocyclique semblable à la pyridine. La présence du groupe phénoxy et du groupe fonctionnel acide carboxylique en fait un composé polyvalent dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique implique généralement la réaction de la 2-méthyl-4,6-dichloropyrimidine avec le phénol en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant approprié tel que le diméthylformamide (DMF) à des températures élevées. L'intermédiaire résultant est ensuite soumis à une hydrolyse pour produire le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté. Le choix des solvants, des catalyseurs et des techniques de purification est crucial pour une production industrielle efficace.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe phénoxy peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour produire des dérivés réduits.
Réactions de couplage : Il peut participer à des réactions de couplage Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Bases : Carbonate de potassium, hydroxyde de sodium.
Solvants : Diméthylformamide (DMF), éthanol.
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, le couplage Suzuki-Miyaura peut produire des composés biaryliques, tandis que les réactions de substitution peuvent produire diverses pyrimidines substituées.
Applications de la recherche scientifique
L'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et dans le développement de nouveaux matériaux.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Utilisé dans la synthèse d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénoxy et le groupe fonctionnel acide carboxylique jouent un rôle crucial dans sa liaison aux enzymes ou aux récepteurs. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-Methyl-6-phenoxypyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group and carboxylic acid functional group play crucial roles in its binding to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-4,6-dichloropyrimidine : Un précurseur dans la synthèse de l'acide 2-méthyl-6-phénoxypyrimidine-4-carboxylique.
Phénoxypyrimidines : Une classe de composés ayant des structures et des propriétés similaires.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-methyl-6-phenoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-13-10(12(15)16)7-11(14-8)17-9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Clé InChI |
XSXHMXANNASETE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


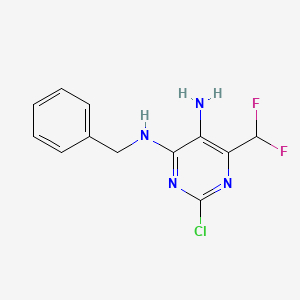
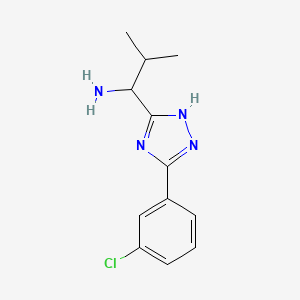

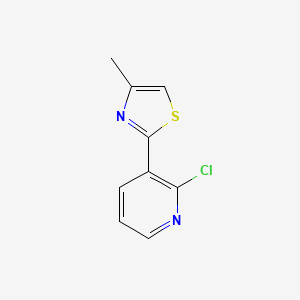



![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
